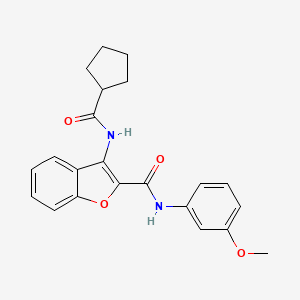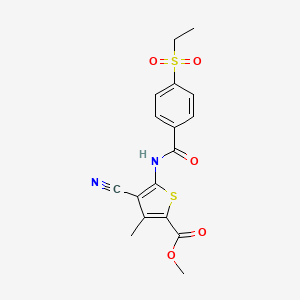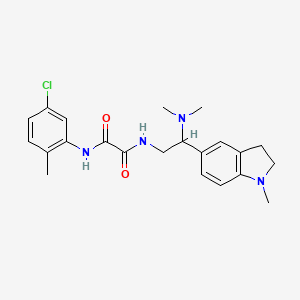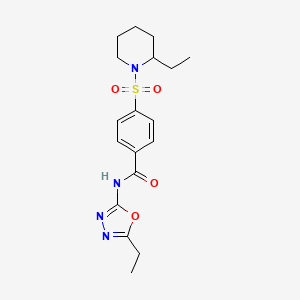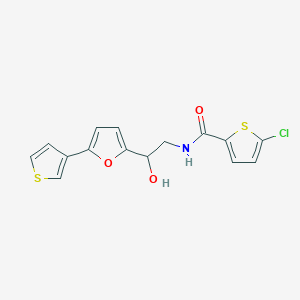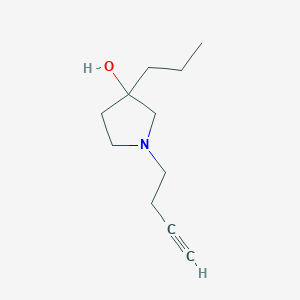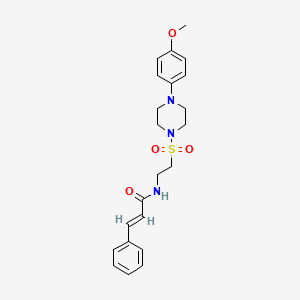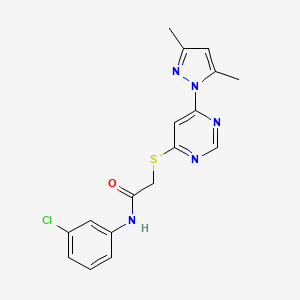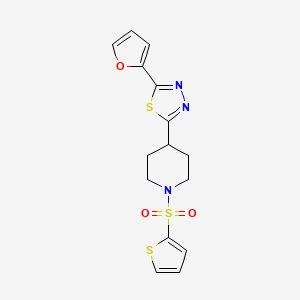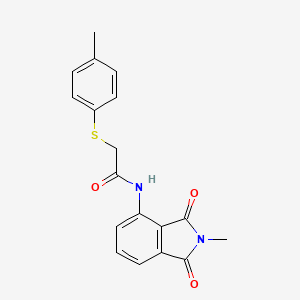
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in cancer research. MI-2 is a potent and selective inhibitor of the MDM2-p53 interaction, a critical target for cancer therapy.
Mécanisme D'action
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide works by inhibiting the interaction between MDM2 and p53, a critical pathway in cancer development. MDM2 is an E3 ubiquitin ligase that regulates the stability and activity of p53, a tumor suppressor protein. Inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for the MDM2-p53 interaction, with minimal off-target effects. It has also been shown to be effective in a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide is its high selectivity for the MDM2-p53 interaction, which minimizes off-target effects. This compound has also been shown to be effective in a wide range of cancer cell lines, making it a versatile tool for cancer research. However, this compound has a relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide research. One potential application is in combination therapy with other cancer drugs, such as radiation therapy or chemotherapy. This compound could also be used in combination with other small molecule inhibitors to target multiple pathways in cancer development. Another potential application is in the development of this compound analogs with improved solubility and potency. Finally, this compound could be used as a tool to study the MDM2-p53 pathway and its role in cancer development.
Méthodes De Synthèse
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide involves a multi-step process that begins with the reaction of 4-bromo-2-methyl-1,3-dioxoisoindoline with p-tolylthiol. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and acetic anhydride to form this compound. The entire process takes approximately 6-8 steps and has an overall yield of 15-20%.
Applications De Recherche Scientifique
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. This compound has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-6-8-12(9-7-11)24-10-15(21)19-14-5-3-4-13-16(14)18(23)20(2)17(13)22/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVVQSRLXQDEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2950984.png)
